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Compound of Interest |

(4-Chloro-1,2-
Compound Name:
phenylene)dimethanol
CAS No.: 110706-49-5
Cat. No.: B1588827

The Halogenated Ortho-Xylyl Scaffold in Drug Discovery

Molecular Identity & Physicochemical Profile

(4-Chloro-1,2-phenylene)dimethanol, also known as 4-chloro-1,2-
bis(hydroxymethyl)benzene, represents a "privileged scaffold" in medicinal chemistry.[1][2] Its
value lies in the ortho-positioning of two hydroxymethyl groups combined with a para-chloro
handle (relative to C1), enabling precise downstream functionalization—specifically cyclization
to form benzoxaboroles or conversion into bis-electrophiles for macrocyclization.[1][2]

Datasheet Summary
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Property Specification
CAS Number 110706-49-5
IUPAC Name (4-Chloro-1,2-phenylene)dimethanol
4-Chloro-1,2-benzenedimethanol; 4-
Synonyms
Chlorophthalyl alcohol
Molecular Formula CsHoClO2
Molecular Weight 172.61 g/mol
Appearance White to off-white crystalline solid
] ] 70-74 °C (Isomer dependent, typically lower
Melting Point ]
than non-chlorinated analog)
. Soluble in alcohols, THF, DMSO; Sparingly
Solubility ]
soluble in water
Key Hazard Irritant (H315, H319, H335)

Synthetic Pathway: The Reductive Strategy

The most robust synthetic route to CAS 110706-49-5 is the exhaustive reduction of 4-
chlorophthalic anhydride.[1][2] While catalytic hydrogenation is possible, it often risks
hydrodehalogenation (loss of the chlorine atom).[1][2] Therefore, stoichiometric hydride
reduction is the industry standard for maintaining the halogen integrity.[1][2]

Core Reaction Logic

The transformation involves the reduction of a cyclic anhydride to a diol.[1][2] This proceeds via
a lactone intermediate (phthalide), which is further reduced to the diol.[1][2]

o Reagent Choice:Lithium Aluminum Hydride (LiAIHa4) is the gold standard for laboratory scale
due to its high reactivity.[1][2] For process scale, Sodium Borohydride (NaBHa4) activated with
Lewis acids (e.g., BF3[1][2]-OEtz or I2) is preferred to avoid the pyrophoric hazards of LiAlHa.

[1][2]
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Experimental Protocol: LiAlH4 Reduction (Lab Scale)

This protocol is adapted from standard reductions of substituted phthalic anhydrides [1].[1][2]

Reagents:

4-Chlorophthalic anhydride (1.0 eq)[1][2]
LiAIH4 (2.2 eq)[1][2]
Anhydrous THF (Solvent)[1][2]

Ethyl Acetate & Glauber’s Salt (NazSOa4[1][2]-10H20) for quenching.[1][2]

Step-by-Step Methodology:

Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and addition
funnel. Purge with Nitrogen (N2).[1][2]

Solubilization: Charge the flask with LiAIH4 (suspended in anhydrous THF) and cool to 0°C in
an ice bath.

Addition: Dissolve 4-chlorophthalic anhydride in THF. Add this solution dropwise to the LiAlH4
suspension.[1][2][3]

o Critical Control: Maintain temperature <10°C to prevent runaway exotherms during the
initial anhydride ring opening.[1][2]

Reflux: Once addition is complete, warm to room temperature, then heat to reflux (66°C) for
4—6 hours.

o Monitoring: Monitor via TLC (SiOz, 50% EtOAc/Hexane).[1][2] The anhydride spot will
disappear; the intermediate lactone may persist if reduction is incomplete.[1][2]

Fieser Quench (Critical Safety): Cool to 0°C. Quench carefully with the "1:1:3" rule:

o Add
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mL water (where
= grams of LiAlH4 used).

o Add

mL 15% NaOH.[1][2]

o Add

mL water.[1][2]

o Work-up: Filter the granular aluminum salts through a Celite pad. Dry the filtrate over MgSOa
and concentrate in vacuo.

 Purification: Recrystallize from EtOAc/Hexane or purify via flash column chromatography if
necessary.

Visualization: Synthetic Workflow

: LIAIH4 | THF : ] Filtration & 4-Chloro-1,2-phenyl
4-Chlorophthalic Reflux6h Aluminate H20 / NaOH Hydrolysis Concentration : oé?méthgnsry -
Anhydride

Intermediate (Fieser Method)

(CAS 110706-49-5)

Click to download full resolution via product page

Caption: Step-wise reduction of 4-chlorophthalic anhydride to the target diol.

Strategic Application: The Benzoxaborole
Connection

The primary utility of CAS 110706-49-5 is as a precursor to Benzoxaboroles, a class of boron-
heterocycles with potent antifungal and anti-inflammatory properties (e.g., Tavaborole,
Crisaborole).[1][2]

Mechanism of Scaffold Utility

The diol provides the necessary 1,2-benzylic framework.[1][2] While Tavaborole contains a
fluorine atom, the 4-chloro analog is used in Structure-Activity Relationship (SAR) studies to
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modulate lipophilicity and metabolic stability.[1][2]
Conversion Logic:
« Activation: The diol is converted to a di-halide (e.g., dibromide using PBr3).[1][2]

+ Cyclization: The di-halide undergoes borylation/cyclization, often involving a protecting group
strategy or direct lithiation if the chlorine is preserved.[1][2]

Downstream Protocol: Synthesis of the
Bis(bromomethyl) Linker

Researchers frequently convert the diol to 4-chloro-1,2-bis(bromomethyl)benzene, a highly
reactive electrophile used to "staple" peptides or create macrocycles.[1][2]

Reaction:

[1][2]

Key Insight: The 4-chloro substituent deactivates the ring slightly compared to the
unsubstituted analog, making the resulting benzyl bromide less prone to immediate
polymerization but still highly reactive toward nucleophiles (amines/thiols).[1][2]

Visualization: Downstream Utility

4-Cl-1,2-Benzenedimethanol
(CAS 110706-49-5)

Multi-step
(Oxidation/Borylation)

PBr3/DCM

Benzoxaborole

4-Cl-1,2-bis(bromomethyl)benzene Scaffolds

Cysteine Cross-linking

Peptide Stapling /
Macrocycles
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Click to download full resolution via product page
Caption: Divergent utility of the diol in medicinal chemistry and peptide engineering.[1][2]

Analytical Characterization (Self-Validation)

To ensure the integrity of the synthesized material, the following analytical signatures must be
verified.

Method Expected Signature Interpretation

® 4.5-4.6 ppm (Singlet or split, Represents the two benzylic -
1H NMR (DMSO-ds) ppm (Sing P P Y

4H) CHa2- groups.[1][2]

Hydroxyl (-OH) protons

1H NMR (DMSO-ds) 0 5.1-5.3 ppm (Broad, 2H) ]
(exchangeable with D20).[1][2]
Aromatic protons.[1][2] Pattern

1H NMR (DMSO-ds) 0 7.2-7.5 ppm (Multiplet, 3H) confirms 1,2,4-substitution.[1]
[2]

IR Spectroscopy 3200-3400 cm~1 (Broad) Strong O-H stretch.[1][2]

Mass confirmation (Chlorine
LC-MS [M-H]= 171.1 or [M+Na]* 195.1  isotope pattern 35CI/3’Cl
visible).[1][2]

Safety & Handling

o Hazard Class: Irritant (Skin/Eye/Respiratory).[1][2]

» Incompatibility: Strong oxidizing agents (can oxidize alcohols to aldehydes/acids violently).[1]

[2]
o Storage: Hygroscopic. Store under inert atmosphere (Argon/Nitrogen) at 2—-8°C.

e Waste: Chlorinated organic waste streams.[1][2] Do not mix with aqueous alkaline waste
streams without neutralization.[1][2]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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